molecular formula C15H23NO2 B14507222 14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione CAS No. 64090-26-2

14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione

Katalognummer: B14507222
CAS-Nummer: 64090-26-2
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: BDBYGKGQFLPDHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14-Methyl-14-azadispiro[505~7~3~6~]pentadecane-13,15-dione is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the methyl and azadispiro groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 11-methyl-14-oxa-7-azadispiro[5.1.5~8~.3~6~]hexadecane
  • 14-Azadispiro[5.1.5.2]pentadecane-7,15-dione, 14-hydroxy-

Uniqueness

14-Methyl-14-azadispiro[505~7~3~6~]pentadecane-13,15-dione is unique due to its specific spirocyclic structure and the presence of both methyl and azadispiro groups

Eigenschaften

CAS-Nummer

64090-26-2

Molekularformel

C15H23NO2

Molekulargewicht

249.35 g/mol

IUPAC-Name

14-methyl-14-azadispiro[5.0.57.36]pentadecane-13,15-dione

InChI

InChI=1S/C15H23NO2/c1-16-12(17)14(8-4-2-5-9-14)15(13(16)18)10-6-3-7-11-15/h2-11H2,1H3

InChI-Schlüssel

BDBYGKGQFLPDHZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2(CCCCC2)C3(C1=O)CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.